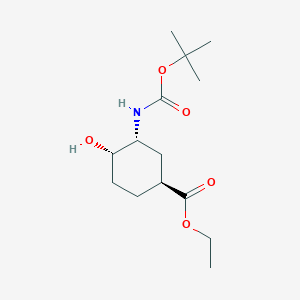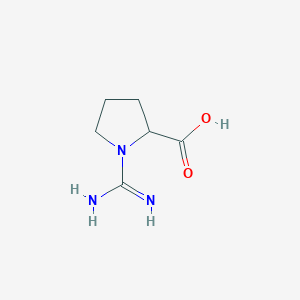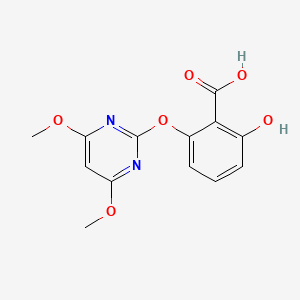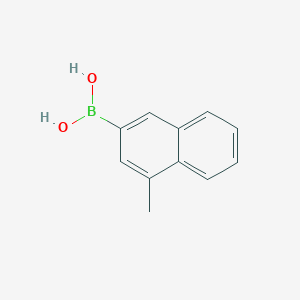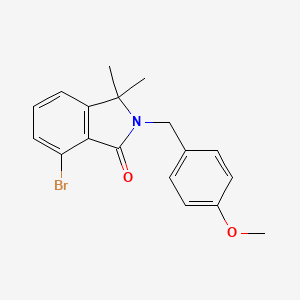![molecular formula C18H21NO4 B12948722 [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a cyclopentylamino group, which can influence its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester. The cyclopentylamino group can be introduced via a nucleophilic substitution reaction using cyclopentylamine and a suitable leaving group on the chromene derivative. The final esterification step involves the reaction of the intermediate with a carboxylic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The chromene core is known for its antioxidant and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may interact with various biological targets, offering possibilities for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromene core can interact with reactive oxygen species (ROS), exhibiting antioxidant activity. The cyclopentylamino group can enhance the compound’s binding affinity to specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
類似化合物との比較
Similar Compounds
- [1-(cyclohexylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- [1-(cyclopropylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- [1-(cyclobutylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
Uniqueness
Compared to similar compounds, [1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate exhibits unique properties due to the presence of the cyclopentylamino group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different cycloalkyl groups.
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-12(17(20)19-15-7-3-4-8-15)23-18(21)14-10-13-6-2-5-9-16(13)22-11-14/h2,5-6,9-10,12,15H,3-4,7-8,11H2,1H3,(H,19,20) |
InChIキー |
OSCFKQNKZJSGKK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1CCCC1)OC(=O)C2=CC3=CC=CC=C3OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)
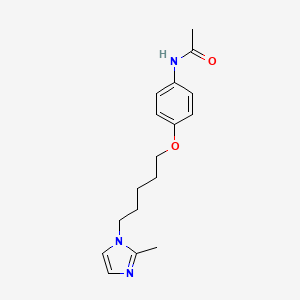
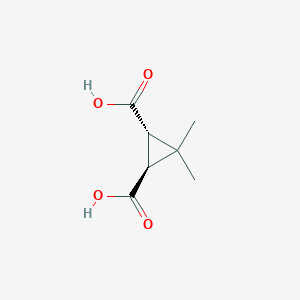
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
